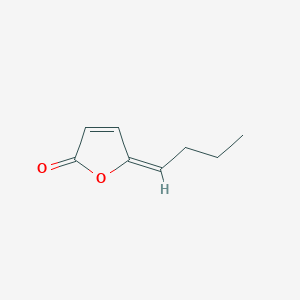
(5E)-5-butylidenefuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-butylidenefuran-2-one is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a butylidene group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-butylidenefuran-2-one typically involves the condensation of furan-2-one with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butylidene group at the 5-position of the furan ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (5E)-5-butylidenefuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butylidene group to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Butylidene carboxylic acids or ketones.
Reduction: Butyl-substituted furan derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-butylidenefuran-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-butylidenefuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(5E)-5-methylidenefuran-2-one: Similar structure with a methylidene group instead of a butylidene group.
(5E)-5-ethylidenefuran-2-one: Contains an ethylidene group at the 5-position.
(5E)-5-propylidenefuran-2-one: Features a propylidene group at the 5-position.
Uniqueness: (5E)-5-butylidenefuran-2-one is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the butylidene group plays a crucial role in the compound’s activity or function.
Propiedades
Número CAS |
18338-88-0 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
5-butylidenefuran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-7-5-6-8(9)10-7/h4-6H,2-3H2,1H3 |
Clave InChI |
PZXBJHQMLTXRDW-UHFFFAOYSA-N |
SMILES |
CCCC=C1C=CC(=O)O1 |
SMILES isomérico |
CCC/C=C/1\C=CC(=O)O1 |
SMILES canónico |
CCCC=C1C=CC(=O)O1 |
Key on ui other cas no. |
18338-88-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















